2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-b]pyrans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyran ring system with various functional groups, including an amino group, a hydroxymethyl group, and a carbonitrile group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves a one-pot, three-component reaction. This method utilizes 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aromatic aldehydes, and malononitrile as starting materials. The reaction is catalyzed by various catalysts, such as MCM-41-SO3H, a solid acid catalyst, which facilitates the reaction under aqueous conditions . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of water as a solvent and the recyclability of the catalyst.
Chemical Reactions Analysis
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as anticancer agents and enzyme inhibitors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, leading to their inhibition and subsequent cell death .
Comparison with Similar Compounds
Similar compounds to 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile include other pyrano[3,2-b]pyran derivatives, such as:
- 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-propylphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-trifluoromethylphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-7-11-13(9-4-2-1-3-5-9)15-14(22-16(11)18)12(20)6-10(8-19)21-15/h1-6,13,19H,8,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWLWFNLQCPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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